molecular formula C7H11NO B1266632 2-Azabicyclo[2.2.2]octan-3-one CAS No. 3306-69-2

2-Azabicyclo[2.2.2]octan-3-one

Cat. No. B1266632
Key on ui cas rn: 3306-69-2
M. Wt: 125.17 g/mol
InChI Key: CZVSOFLNEUYJRJ-UHFFFAOYSA-N
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Patent
US05252601

Procedure details

Suspend 5% rhodium/carbon (2 g) in water (50 mL) and add 4-aminobenzoic acid (27.4 g, 200 mmol) and dilute to 200 mL with water. Shake the mixture at 50 psi for 4 days, filter through glass fiber and evaporate the solvent in vacuo to a white solid. Mix the solid with diphenyl ether and heat quickly to reflux for 20 minutes. Cool and partition between hexane and water. Separate the organic phase and wash with water. Combine the aqueous phases, treat with sodium hydrogen carbonate and subject to continuous extraction with methylene chloride overnight. Evaporate the methylene chloride extracts in vacuo to give 3-isoquinuclidone as a white solid.
Quantity
27.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1>O.[Rh]>[CH2:4]1[CH:5]2[C:6]([NH:1][CH:2]([CH2:10][CH2:9]2)[CH2:3]1)=[O:7]

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter through glass fiber
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo to a white solid
ADDITION
Type
ADDITION
Details
Mix the solid with diphenyl ether
TEMPERATURE
Type
TEMPERATURE
Details
heat quickly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
partition between hexane and water
CUSTOM
Type
CUSTOM
Details
Separate the organic phase
WASH
Type
WASH
Details
wash with water
ADDITION
Type
ADDITION
Details
treat with sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
subject to continuous extraction with methylene chloride overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporate the methylene chloride

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C1CC2CCC1C(=O)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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